molecular formula C45H58ClF3N8O11S2 B13861967 Acp-tmp

Acp-tmp

Cat. No.: B13861967
M. Wt: 1043.6 g/mol
InChI Key: KFOFSUZVIGYSQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

It inhibits the enzyme dihydrofolate reductase, which is crucial for the synthesis of tetrahydrofolate, a form of folic acid required for the synthesis of nucleic acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acp-tmp involves multiple steps, starting from the basic structure of TrimethoprimThe reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired chemical transformations.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain precise control over reaction conditions. Quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Acp-tmp undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .

Scientific Research Applications

Acp-tmp has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its inhibitory effects on dihydrofolate reductase and its potential as an antimicrobial agent.

    Medicine: Investigated for its potential use in treating bacterial infections.

    Industry: Used in the formulation of specialized products such as toothpaste to prevent dental caries

Mechanism of Action

Acp-tmp exerts its effects by inhibiting the enzyme dihydrofolate reductase. This enzyme is essential for the conversion of dihydrofolate to tetrahydrofolate, a form of folic acid necessary for the synthesis of nucleic acids. By inhibiting this enzyme, this compound disrupts the synthesis of DNA, RNA, and proteins, leading to the death of bacterial cells .

Comparison with Similar Compounds

Similar Compounds

  • Amorphous calcium phosphate (ACP)
  • Tricalcium phosphate (TCP)

Properties

Molecular Formula

C45H58ClF3N8O11S2

Molecular Weight

1043.6 g/mol

IUPAC Name

3-chloro-N-[3-[2-[2-[3-[3-[4-[(2,4-diaminopyrimidin-5-yl)methyl]-2,6-dimethoxyphenoxy]propanoylamino]propoxy]ethoxy]ethoxy]propyl]-4-[2-[[2-methyl-2-[5-(trifluoromethyl)pyridin-2-yl]sulfonylpropanoyl]amino]ethylsulfanyl]benzamide

InChI

InChI=1S/C45H58ClF3N8O11S2/c1-44(2,70(61,62)38-10-8-32(28-55-38)45(47,48)49)42(60)54-14-22-69-36-9-7-30(26-33(36)46)41(59)53-13-6-16-66-19-21-67-20-18-65-15-5-12-52-37(58)11-17-68-39-34(63-3)24-29(25-35(39)64-4)23-31-27-56-43(51)57-40(31)50/h7-10,24-28H,5-6,11-23H2,1-4H3,(H,52,58)(H,53,59)(H,54,60)(H4,50,51,56,57)

InChI Key

KFOFSUZVIGYSQT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)NCCSC1=C(C=C(C=C1)C(=O)NCCCOCCOCCOCCCNC(=O)CCOC2=C(C=C(C=C2OC)CC3=CN=C(N=C3N)N)OC)Cl)S(=O)(=O)C4=NC=C(C=C4)C(F)(F)F

Origin of Product

United States

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